

Data Presentation: Quantitative Structure-Activity Relationships

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Compound of Interest

Compound Name: Dhodh-IN-26

Cat. No.: B12381483

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The following tables summarize the SAR data for distinct classes of DHODH inhibitors, providing insights into how structural modifications influence their inhibitory potency.

Acrylamide-Based DHODH Inhibitors

A series of acrylamide derivatives has been investigated for their potential as DHODH inhibitors for the treatment of rheumatoid arthritis.^[2] The core structure consists of a phenyl group and a benzoic acid moiety linked by a 2-methyl-acrylamide.^[2] Systematic modifications of these components have revealed key structural requirements for potent inhibition.^[2]

Compound	R1	R2	R3	R4	IC50 (μM)
11	H	H	H	H	0.894
12	4-CF3	H	H	H	0.891
14	4-OMe	H	H	H	0.561
15	4-tBu	H	H	H	0.963
19	3-Cl	4-Cl	H	H	0.443
21	3-Cl	5-Cl	H	H	0.812
22	\multicolumn{2}{c}{2}{c}	{2,3-dihydro-1H-inden-5-yl}	H	0.252	
23	\multicolumn{2}{c}{2}{c}	{5,6,7,8-tetrahydronaphthalen-2-yl}	H	0.115	
42	\multicolumn{2}{c}{2}{c}	{Naphthalen-2-yl}	Me	5-F	0.041
53	\multicolumn{2}{c}{2}{c}	{Naphthalen-2-yl}	Cl	5-F	0.044
54	\multicolumn{2}{c}{2}{c}	{Naphthalen-2-yl}	Br	5-F	0.032

Table 1: SAR of Acrylamide-Based DHODH Inhibitors. Data sourced from[2].

The data indicates that replacing the phenyl group with larger hydrophobic moieties, such as a naphthyl group, significantly improves inhibitory activity.[2] Furthermore, the introduction of small hydrophobic groups like methyl, chloro, or bromo at the 2-position of the acrylamide and a fluoro group at the 5-position of the benzoic acid enhances potency.[2]

Pyrimidone-Based PfDHODH Inhibitors

A series of pyrimidone derivatives have been identified as novel inhibitors of Plasmodium falciparum DHODH (PfDHODH), a critical enzyme for the parasite's survival.[3] The SAR

studies focused on modifications of the pyrimidone core.

Compound	R	IC50 against PfDHODH (nM)	IC50 against hDHODH (μM)
17	Propyl	-	>10
18	Cyclopropyl	-	>10
20	Naphthalen-2-yl	70	>10
21	2,3-Dihydro-1H-inden-5-yl	-	>10
24	Naphthalen-2-yl (propyl)	-	>10
25	Naphthalen-2-yl (cyclopropyl)	-	>10
26	Naphthalen-2-yl (amino)	23	>10

Table 2: SAR of Pyrimidone-Based PfDHODH Inhibitors. Data sourced from[3].

The most potent compound in this series, compound 26, exhibited an IC50 of 23 nM against PfDHODH and showed high selectivity over the human isoform (hDHODH).[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of DHODH inhibitors are provided below.

DHODH Enzyme Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).[4][5]

Materials:

- Recombinant human DHODH
- Reaction buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[5]
- Coenzyme Q10 (100 μ M)[5]
- DCIP (200 μ M)[5]
- Dihydroorotic acid (DHO) (500 μ M)[5]
- Test compounds
- Microplate reader

Protocol:

- Pre-incubate the recombinant human DHODH with the test compound at various concentrations in the reaction buffer containing coenzyme Q10 and DCIP for 30 minutes at 25°C.[5]
- Initiate the enzymatic reaction by adding dihydroorotic acid to the mixture.[5]
- Monitor the decrease in absorbance at 600-650 nm over time using a microplate reader.[4][5]
The rate of DCIP reduction is proportional to DHODH activity.
- Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTS/CCK-8)

This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.[4][6]

Materials:

- Cancer cell lines (e.g., ESCC or CRC cells)[7]

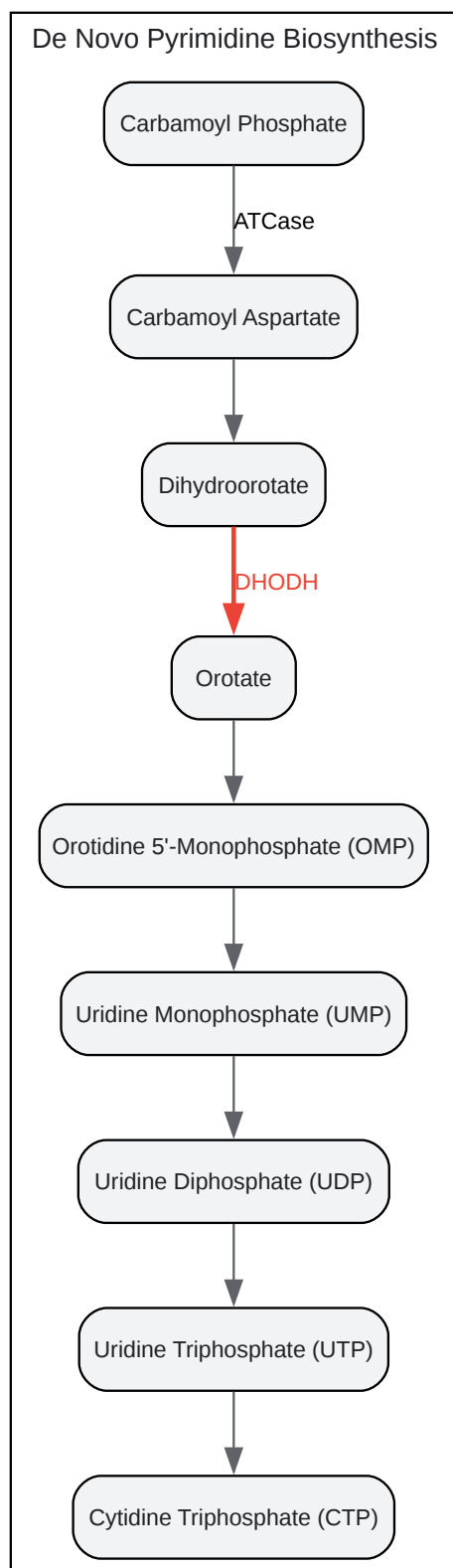
- Cell culture medium and supplements
- 96-well plates
- Test compounds
- MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution)[4]
- Microplate reader

Protocol:

- Seed the cells into 96-well plates at a predetermined density (e.g., 1500 cells/well) and allow them to adhere for 12-24 hours.[4][6]
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[8]
- Add the MTS or CCK-8 reagent to each well and incubate for 1-3 hours at 37°C.[4][6]
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[4] The absorbance is proportional to the number of viable cells.
- Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.
- Determine the EC50 or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

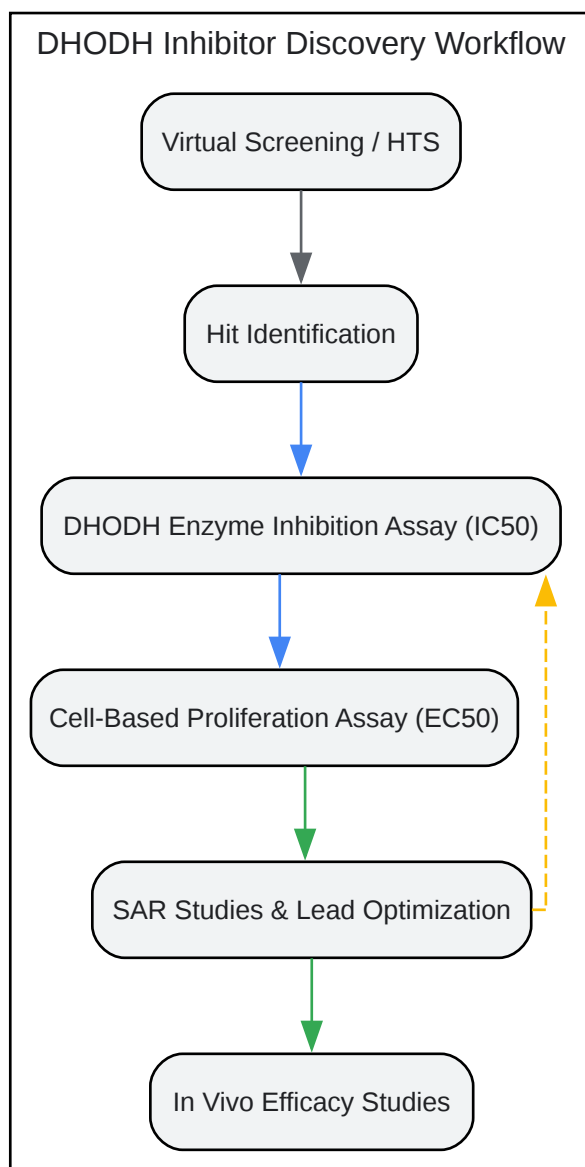
Mandatory Visualizations

The following diagrams illustrate key concepts in DHODH inhibition and drug discovery.



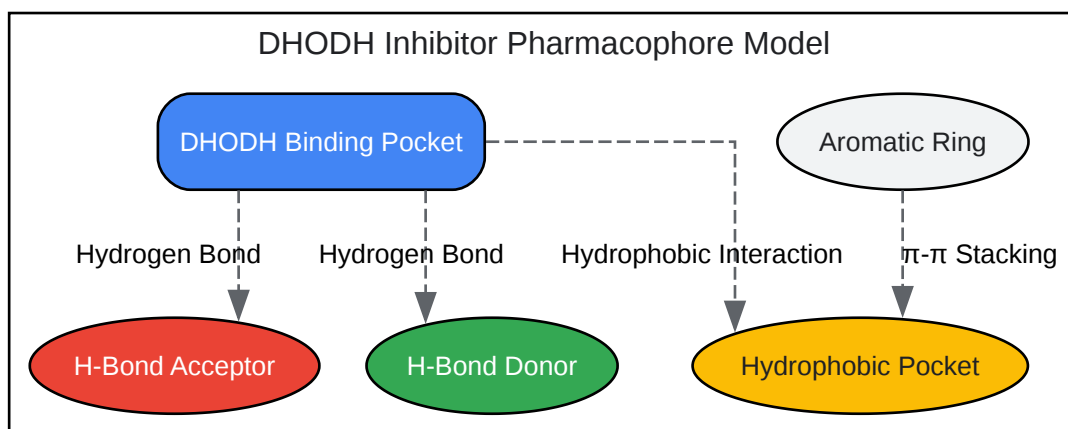
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Caption: De Novo Pyrimidine Biosynthesis Pathway.



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Caption: DHODH Inhibitor Discovery Workflow.



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Caption: DHODH Inhibitor Pharmacophore Model.

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